molecular formula C12H15BrO3 B571839 Methyl 3-bromo-5-isobutoxybenzoate CAS No. 1255574-35-6

Methyl 3-bromo-5-isobutoxybenzoate

Cat. No.: B571839
CAS No.: 1255574-35-6
M. Wt: 287.153
InChI Key: ILWDNEOAPBNDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-isobutoxybenzoate (CAS No. 1255574-35-6) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅BrO₃ . It is structurally characterized by a benzoate ester backbone substituted with a bromine atom at the 3-position and an isobutoxy group (-O-CH₂CH(CH₃)₂) at the 5-position. This compound is utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals due to its reactive bromine and ester functionalities.

According to its Material Safety Data Sheet (MSDS), the compound is harmful upon inhalation, skin contact, or ingestion, necessitating strict handling protocols .

Properties

IUPAC Name

methyl 3-bromo-5-(2-methylpropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-9(12(14)15-3)4-10(13)6-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWDNEOAPBNDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681850
Record name Methyl 3-bromo-5-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-35-6
Record name Methyl 3-bromo-5-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Research and Industrial Context

While the provided evidence lacks explicit studies on these benzoate esters, methodologies like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to analyze their critical micelle concentrations or aggregation behavior . Further research is needed to explore:

  • Solubility profiles in organic/aqueous media.
  • Reactivity in cross-coupling reactions.
  • Environmental impact and degradation pathways.

Biological Activity

Methyl 3-bromo-5-isobutoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.

  • Chemical Formula: C12H15BrO3
  • Molecular Weight: 285.15 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)
  • Structure: The compound features a bromine atom and an isobutoxy group attached to a benzoate moiety, which contributes to its biological activity.

Pharmacological Activities

This compound has been studied for several pharmacological effects:

  • Antimicrobial Activity
    • In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Effects
    • The compound has shown significant anti-inflammatory effects in various models. For instance, it reduced the production of pro-inflammatory cytokines (such as TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells
    • Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values were reported at approximately 15 µM for HeLa cells, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of NF-kB Pathway: The compound effectively inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
  • Induction of Apoptosis: In cancer cell lines, it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionIC50/MIC Value
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition64 µg/mL
AntimicrobialEscherichia coliCell wall synthesis inhibition128 µg/mL
Anti-inflammatoryMacrophagesNF-kB inhibitionNot specified
CytotoxicityHeLa cellsApoptosis induction15 µM
CytotoxicityMDA-MB-231 cellsApoptosis induction20 µM

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.